molecular formula C19H16N2O2S B259394 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one

3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one

Cat. No. B259394
M. Wt: 336.4 g/mol
InChI Key: BSWRGCGDSSDFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one, also known as MQT, is a thiazolidine derivative that has been extensively studied for its potential biological applications. The compound is a heterocyclic ring system containing a thiazolidine and quinoline moiety. The synthesis of MQT has been reported in various studies, and the compound has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors. 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase, which are involved in various physiological processes.
Biochemical and physiological effects:
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been shown to exhibit various biochemical and physiological effects. Studies have reported that 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one possesses antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, its biological activities can be easily assessed using various in vitro and in vivo assays. However, the limitations of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one include its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one. One potential area of investigation is its potential as an anticancer agent. Studies have suggested that 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one may possess anticancer properties, and further research is needed to determine its efficacy against various cancer types. Additionally, the potential of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one as an antimicrobial agent needs to be further explored, particularly its activity against drug-resistant strains. Finally, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one for various therapeutic applications.
In conclusion, 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one is a thiazolidine derivative that has shown promising results in scientific research. Its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been reported in several studies. One of the most widely used methods involves the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with thiosemicarbazide, followed by cyclization with acetic acid to yield 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been studied extensively for its potential biological applications. It has been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has also been shown to exhibit antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for various diseases.

properties

Product Name

3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-quinolin-8-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2O2S/c1-23-15-9-7-14(8-10-15)21-17(22)12-24-19(21)16-6-2-4-13-5-3-11-20-18(13)16/h2-11,19H,12H2,1H3

InChI Key

BSWRGCGDSSDFIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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